molecular formula C16H37AlSn B14360577 CID 18503710

CID 18503710

Cat. No.: B14360577
M. Wt: 375.2 g/mol
InChI Key: WHYBPBROKHGRNU-UHFFFAOYSA-N
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Description

CID 18503710 is a chemical compound identified in the context of vacuum-distilled fractions of Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1C, 1D) . Further structural elucidation would require nuclear magnetic resonance (NMR) or X-ray crystallography data, which are unavailable in the provided sources.

Properties

Molecular Formula

C16H37AlSn

Molecular Weight

375.2 g/mol

InChI

InChI=1S/3C4H9.2C2H5.Al.Sn/c3*1-3-4-2;2*1-2;;/h3*1,3-4H2,2H3;2*1H2,2H3;;

InChI Key

WHYBPBROKHGRNU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)CCCC.CC[Al]CC

Origin of Product

United States

Preparation Methods

The preparation of CID 18503710 involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 18503710 undergoes various types of chemical reactions, including:

Scientific Research Applications

CID 18503710 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 18503710 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Oscillatoxin Derivatives

CID 18503710 shares functional group similarities with oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) (Figure 1A–D) . These compounds are polyketide derivatives with fused cyclic ethers and methyl branches, which are structurally distinct from this compound’s proposed terpenoid backbone.

Table 1. Key Structural and Functional Comparisons
Property This compound (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Core Structure Terpenoid/Oxygenated Polyketide with fused ethers Methylated polyketide
Molecular Weight Not reported 672.8 g/mol 686.8 g/mol
Bioactivity Antioxidant (inferred) Cytotoxic, ion channel modulation Cytotoxic, antifouling

Physicochemical Properties and Solubility

While direct data for this compound are lacking, comparisons can be drawn from structurally related compounds in the evidence:

Table 2. Physicochemical Properties of Analogous Compounds
Property This compound (Inferred) CAS 53052-06-5 CAS 1046861-20-4
Molecular Formula CₙHₘOₓ (terpenoid) C₆H₄N₂OS C₆H₅BBrClO₂
LogP (Predicted) ~2.5 (moderate polarity) 1.64 (MLOGP) 2.15 (XLOGP3)
Solubility High in organic solvents 0.24 mg/ml (ESOL) 0.24 mg/ml (ESOL)
GI Absorption High High High

Key Observations :

  • Its solubility profile aligns with terpenoids, favoring organic solvents over aqueous media, which may limit bioavailability without formulation enhancements .

Implications :

  • This compound’s natural origin suggests lower ecological toxicity compared to synthetic halogenated compounds .

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